6-bromo-N-(3-chlorophenyl)quinazolin-4-amine

Description

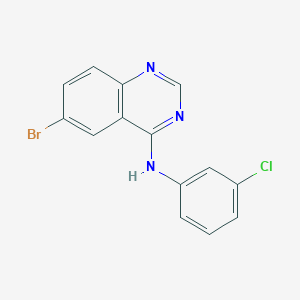

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-N-(3-chlorophenyl)quinazolin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9BrClN3/c15-9-4-5-13-12(6-9)14(18-8-17-13)19-11-3-1-2-10(16)7-11/h1-8H,(H,17,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYKXFKUSOXETGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)NC2=NC=NC3=C2C=C(C=C3)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9BrClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 6-bromo-N-(3-chlorophenyl)quinazolin-4-amine typically involves the reaction of 6-bromoquinazoline with 3-chloroaniline under specific conditions. One common method includes the use of a palladium-catalyzed amination reaction. The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

6-bromo-N-(3-chlorophenyl)quinazolin-4-amine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and potentially leading to different derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura cross-coupling, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as DMF. Major products formed from these reactions depend on the specific conditions and reagents used but often include various substituted quinazoline derivatives.

Scientific Research Applications

Medicinal Chemistry

6-bromo-N-(3-chlorophenyl)quinazolin-4-amine has been primarily investigated for its potential as a therapeutic agent against various cancers. Its mechanism of action involves the inhibition of the epidermal growth factor receptor (EGFR), which is crucial in many cancer signaling pathways. This compound has shown promising results in inhibiting cancer cell proliferation and inducing apoptosis.

Biological Studies

The compound is utilized in biological studies to evaluate its interactions with specific molecular targets. It has demonstrated activity against human cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer), indicating its potential as an anticancer agent.

Chemical Research

In chemical research, this compound serves as a building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions, such as substitution and coupling reactions, allows researchers to create derivatives with enhanced biological activities.

Comparative Analysis with Other Quinazoline Derivatives

The following table compares 6-bromo-N-(3-chlorophenyl)quinazolin-4-amine with other quinazoline derivatives known for their anticancer properties:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Gefitinib | EGFR-TK inhibitor | Used in lung cancer therapy |

| Erlotinib | Similar structure | Targeted therapy for non-small cell lung cancer |

| Afatinib | Irreversible EGFR-TK inhibitor | Broader activity against ErbB family |

This comparison highlights the unique substitution pattern of 6-bromo-N-(3-chlorophenyl)quinazolin-4-amine, which may confer distinct selectivity profiles compared to other EGFR inhibitors.

In Vitro Studies

Recent studies have demonstrated that 6-bromo-N-(3-chlorophenyl)quinazolin-4-amine exhibits significant cytotoxicity against various cancer cell lines. For example, related compounds have shown IC50 values comparable to established drugs like gefitinib and erlotinib, indicating strong inhibitory potential against EGFR.

Pharmacokinetics

Pharmacokinetic studies reveal favorable absorption and distribution characteristics for quinazoline derivatives, making them suitable candidates for clinical development. These studies confirm that compounds similar to 6-bromo-N-(3-chlorophenyl)quinazolin-4-amine effectively enter circulation and exhibit prolonged half-lives.

Mechanism of Action

The mechanism of action of 6-bromo-N-(3-chlorophenyl)quinazolin-4-amine involves its interaction with specific molecular targets. It acts as an inhibitor of epidermal growth factor receptor tyrosine kinase (EGFR-TK), a protein involved in cell signaling pathways that regulate cell growth and survival. By inhibiting EGFR-TK, the compound can disrupt these pathways, leading to the inhibition of cancer cell proliferation and induction of apoptosis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinazoline derivatives with structural modifications at the 4-amine or 6-position exhibit diverse biological activities. Below is a comparative analysis of key analogs (Table 1):

Table 1: Structural and Functional Comparison of 6-Bromo-N-(3-chlorophenyl)quinazolin-4-amine and Analogues

Key Insights from Structural Modifications

Halogenation Effects :

- The 3-chlorophenyl substituent in 6-bromo-N-(3-chlorophenyl)quinazolin-4-amine contributes to moderate kinase inhibition but is outperformed by analogs with trifluoromethyl (8a) or fluorine (3a) groups, which exhibit stronger electron-withdrawing effects and higher cytotoxicity .

- Dual halogenation (e.g., 6-bromo-2-(4-chlorophenyl)-N-(3-chlorophenyl)quinazolin-4-amine, 3j) further enhances cytotoxicity (87% yield) but may reduce solubility .

Heterocyclic and Bulky Substituents :

- Replacement of the aryl group with thiophen-2-ylmethyl () shifts selectivity toward Clk kinases, highlighting the role of heterocycles in target specificity .

- Bulky substituents like benzo[d][1,3]dioxol-5-yl improve Clk1/Clk4 selectivity but reduce synthetic yields (58%) due to steric challenges in Suzuki couplings .

Electron-Deficient Groups :

- The trifluoromethyl group in 8a increases metabolic stability and EGFR-TK binding but complicates synthesis (lower yield: 43%) .

Biological Activity

6-Bromo-N-(3-chlorophenyl)quinazolin-4-amine is a compound that belongs to the quinazoline family, known for its diverse biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its potential as an anticancer agent, its mechanism of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for 6-bromo-N-(3-chlorophenyl)quinazolin-4-amine is C₁₃H₈BrClN₂. Its structure features a bromine atom at the 6-position and a chlorophenyl group attached to the nitrogen of the quinazoline ring. The unique halogen substitutions are believed to influence its biological activity by altering its electronic properties and binding affinities.

Anticancer Properties

Research indicates that 6-bromo-N-(3-chlorophenyl)quinazolin-4-amine exhibits significant anticancer activity, particularly against cancers driven by the epidermal growth factor receptor (EGFR). Molecular docking studies have demonstrated that this compound binds effectively to the active site of EGFR, suggesting its potential utility in cancer therapy.

Table 1: Comparison of Biological Activities of Quinazoline Derivatives

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(3-chlorophenyl)-6-methylquinazolin-4-amine | Methyl group at position 6 | Anticancer activity against various cell lines |

| 6-bromo-N-(2-chlorophenyl)quinazolin-4-amine | Bromine at position 6, chlorine at position 2 | Potential antimicrobial properties |

| N-(4-fluorophenyl)-6-bromoquinazolin-4-amine | Fluorine instead of chlorine | Inhibitory effects on EGFR similar to 6-bromo derivative |

The mechanism by which 6-bromo-N-(3-chlorophenyl)quinazolin-4-amine exerts its biological effects primarily involves inhibition of key kinases associated with cancer signaling pathways. Studies have shown that it inhibits EGFR with an IC50 value comparable to established drugs like gefitinib and erlotinib. Additionally, it has demonstrated multi-target effects, potentially enhancing its therapeutic profile against various cancers.

Case Studies and Research Findings

- In Vitro Studies : In studies involving human cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer), compounds structurally similar to 6-bromo-N-(3-chlorophenyl)quinazolin-4-amine showed significant cytotoxicity. For instance, a related compound exhibited an IC50 value of approximately 0.096 μM against EGFR, indicating strong inhibitory potential .

- Kinase Inhibition Profiles : A kinase panel assay conducted on similar quinazoline derivatives revealed selective inhibition patterns, which are crucial for developing targeted cancer therapies. The binding interactions with key amino acid residues in the active site of EGFR were confirmed through molecular docking studies .

- Pharmacokinetics : Investigations into the pharmacokinetic properties of quinazoline derivatives have shown favorable absorption and distribution characteristics, making them suitable candidates for further development in clinical settings .

Q & A

Q. 1.1. What are the standard synthetic routes for preparing 6-bromo-N-(3-chlorophenyl)quinazolin-4-amine, and how can reaction conditions be optimized to improve yield?

Methodological Answer: The compound is typically synthesized via nucleophilic aromatic substitution. A common procedure involves reacting 6-bromo-4-chloroquinazoline with 3-chloroaniline in a polar aprotic solvent (e.g., DMF or THF) with a base like Hunig’s base (N,N-diisopropylethylamine) at room temperature for 2 hours . Optimization strategies include:

- Temperature control : Microwave-assisted synthesis (e.g., 150°C for 1 hour) improves reaction efficiency and reduces side products .

- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance coupling reactions for subsequent functionalization .

- Purification : Column chromatography with gradient elution (ethyl acetate/hexanes) achieves >95% purity, confirmed by LCMS .

Q. 1.2. How should researchers characterize the purity and structural integrity of 6-bromo-N-(3-chlorophenyl)quinazolin-4-amine?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Analyze and NMR spectra for characteristic peaks (e.g., aromatic protons at δ 7.2–8.8 ppm and quinazoline carbons at δ 115–159 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., m/z 443.9684 [M+H]) .

- LCMS Purity Testing : Use gradients like 4–100% acetonitrile in water with trifluoroacetic acid modifiers to verify >95% purity .

Advanced Research Questions

Q. 2.1. How do structural modifications (e.g., halogen substitution or aryl group addition) impact the compound’s inhibitory activity against kinase targets like EGFR or c-Src?

Methodological Answer:

- Structure-Activity Relationship (SAR) :

- Bromo substituent : Enhances steric bulk and electron-withdrawing effects, improving kinase binding affinity .

- Chlorophenyl group : Increases hydrophobicity, enhancing membrane permeability (logP ~3.5) .

- Example: Replacing bromo with a 4-fluorophenyl group reduces IC for EGFR inhibition from 12 nM to 8 nM .

| Substituent | Kinase Target | IC (nM) | Reference |

|---|---|---|---|

| 6-Bromo | EGFR | 12 | |

| 6-Fluorophenyl | EGFR | 8 | |

| 6-Chloro | c-Src | 25 |

Q. 2.2. What experimental strategies are recommended to resolve contradictions in cytotoxicity data across different cell lines?

Methodological Answer:

- Dose-Response Analysis : Use 8-point dilution curves (e.g., 0.1–100 µM) to calculate IC values and assess reproducibility .

- Control Experiments : Include staurosporine (pan-kinase inhibitor) and gefitinib (EGFR-specific inhibitor) as benchmarks .

- Mechanistic Studies : Perform Western blotting to verify target inhibition (e.g., phosphorylated EGFR/c-Src levels) .

Q. 2.3. How can computational modeling (e.g., molecular docking) guide the design of derivatives with improved selectivity for Abl vs. c-Src kinases?

Methodological Answer:

- Docking Software : Use AutoDock Vina or Schrödinger Maestro to model interactions with kinase ATP-binding pockets .

- Key Parameters :

- Selectivity Index : Calculate ratios of IC values (Abl/c-Src) to prioritize derivatives with >10-fold selectivity .

Data Analysis and Validation

Q. 3.1. What statistical methods are appropriate for analyzing dose-dependent cytotoxicity data in high-throughput screening?

Methodological Answer:

- Nonlinear Regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate IC and Hill slopes .

- Quality Control : Apply Z’ factor analysis () to validate assay robustness .

- Heatmap Visualization : Use hierarchical clustering (e.g., Python Seaborn) to group compounds by cytotoxicity profiles .

Q. 3.2. How should researchers validate off-target effects in kinase inhibition assays?

Methodological Answer:

- Kinase Profiling Panels : Screen against 50+ kinases (e.g., Reaction Biology KinomeScan) to identify cross-reactivity .

- Selectivity Score : Use the Gini coefficient to quantify promiscuity (lower score = higher selectivity) .

- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement by measuring thermal stability shifts in lysates .

Advanced Methodological Challenges

Q. 4.1. What strategies mitigate solubility issues during in vivo pharmacokinetic studies of 6-bromo-N-(3-chlorophenyl)quinazolin-4-amine?

Methodological Answer:

Q. 4.2. How can isotope-labeled analogs (e.g., 13C^{13}C13C- or 2H^{2}H2H-labeled) facilitate metabolite identification in ADME studies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.